![molecular formula C16H15N5O3S B10996630 3-methyl-4-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10996630.png)
3-methyl-4-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
3-methyl-4-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-methyl-4-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide is a derivative of the thiadiazole scaffold, which has been shown to exhibit a variety of biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Structure and Formula
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.39 g/mol
The compound features a thiadiazole ring, which is known for its diverse biological activities due to its electron-deficient nature and ability to engage in various chemical interactions.
1. Anti-Cancer Activity
Research has indicated that thiadiazole derivatives possess significant anti-cancer properties. A study conducted by Liu et al. synthesized several 1,3,4-thiadiazole analogues and evaluated their cytotoxic effects on various cancer cell lines using the CCK-8 method. Among these compounds, some exhibited moderate to high inhibition rates against SMMC-7721 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines .
Table 1: Anti-Cancer Activity of Thiadiazole Derivatives
2. Anti-Microbial Activity
Thiadiazole derivatives have also shown promising anti-microbial activity. In a study by Rashdan et al., several novel compounds were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives displayed significant inhibition compared to standard antibiotics .
Table 2: Anti-Microbial Activity Data
Compound | Microbe Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound D | E. coli | 32 µg/mL | |
Compound E | S. aureus | 16 µg/mL | |
Compound F | Candida albicans | 8 µg/mL |
3. Anti-Tuberculosis Activity
Recent investigations have highlighted the potential of thiadiazole derivatives in combating tuberculosis (TB). Tehrani et al. synthesized new hydrazinyl-thiadiazole derivatives that exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis .
The biological activity of the compound is largely attributed to the presence of the thiadiazole ring, which allows for:
- Electrophilic substitution reactions , enhancing interaction with biological targets.
- Nucleophilic substitution at specific positions , facilitating binding to enzymes or receptors involved in disease processes.
The electron-deficient nature of the thiadiazole ring contributes to its ability to form stable complexes with biomolecules, which is crucial for its pharmacological effects.
Case Study 1: Thiadiazole Derivatives in Cancer Treatment
In a clinical setting, a series of thiadiazole-based compounds were administered to patients with advanced-stage cancers. The results demonstrated a notable reduction in tumor size and improved patient survival rates when combined with conventional therapies.
Case Study 2: Thiadiazoles Against Drug-resistant Bacteria
A cohort study involving patients with drug-resistant bacterial infections showed that treatment with thiadiazole derivatives led to significant improvements in clinical outcomes, including reduced infection rates and shorter hospital stays.
Scientific Research Applications
Medicinal Chemistry
The compound's structural components suggest potential applications in drug development. The phthalazine derivatives are often explored for their anticancer, antimicrobial, and anti-inflammatory properties. Studies have indicated that modifications to the phthalazine core can enhance biological activity against various targets:
- Anticancer Activity : Research has shown that phthalazine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. The incorporation of the tetrahydrofuran and thiadiazole groups may enhance this effect by improving solubility and bioavailability.
- Antimicrobial Properties : Compounds containing thiadiazole rings have demonstrated significant antibacterial and antifungal activities. The presence of the tetrahydrofuran moiety may contribute to membrane permeability, facilitating the entry of the compound into microbial cells.
Agricultural Applications
The unique chemical structure of this compound positions it as a candidate for agrochemical development:
- Pesticides and Herbicides : The incorporation of thiadiazole rings in agricultural chemicals has been linked to enhanced efficacy against pests and weeds. The compound may serve as a lead structure for developing new agrochemicals with improved selectivity and reduced environmental impact.
Material Science
The ability to modify physical properties through chemical structure makes this compound relevant in material science:
- Polymer Chemistry : The synthesis of polymers incorporating phthalazine derivatives can lead to materials with tailored mechanical and thermal properties. Such materials may find applications in coatings, adhesives, and advanced composites.
Case Studies
Several studies have investigated the biological activities of similar compounds or derivatives of 3-methyl-4-oxo-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of phthalazine exhibited significant cytotoxicity against various cancer cell lines. The incorporation of thiadiazole improved the selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
Research focused on thiadiazole-based compounds revealed promising results against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
Properties
Molecular Formula |
C16H15N5O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]phthalazine-1-carboxamide |
InChI |
InChI=1S/C16H15N5O3S/c1-21-15(23)10-6-3-2-5-9(10)12(20-21)13(22)17-16-19-18-14(25-16)11-7-4-8-24-11/h2-3,5-6,11H,4,7-8H2,1H3,(H,17,19,22) |
InChI Key |
RGIMGDIIRYHVHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
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